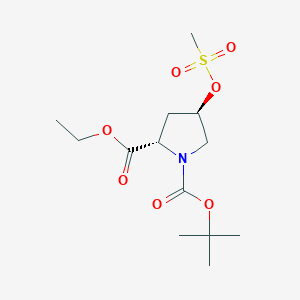
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Overview
Description
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as Allopurinol, which is a xanthine oxidase inhibitor. The compound has been extensively studied and has various applications in scientific research.
Scientific Research Applications
Synthesis Methods and Derivatives
Novel Synthesis Approaches : Hordiyenko et al. (2020) developed a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, highlighting a method that involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. This synthesis pathway demonstrates the potential for creating derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).
Synthesis of Hybrid Compounds : Ivanova, Kanevskaya, and Fedotova (2019) utilized 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid in the synthesis of hybrid systems containing pharmacophoric fragments, which could potentially include structures related to this compound (Ivanova, Kanevskaya, & Fedotova, 2019).
Chemical Properties and Applications
Luminescent Derivatives : The study by Chen, Li, and Cai (2009) on luminescent phthalimidino derivatives, including 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, suggests potential applications of luminescent derivatives of this compound in material science or bio-imaging (Chen, Li, & Cai, 2009).
Molecular Interaction and Biological Activities : The research on organotin(IV) complexes with 2-mercapto-benzoic acid and 2-mercapto-4-methyl-pyrimidine by Xanthopoulou et al. (2008) could provide insights into the interactions and potential biological activities of similar compounds, including this compound derivatives (Xanthopoulou et al., 2008).
Potential for Material Science Applications
- Pigment Synergists : The synthesis of synergists for pigment dispersion in pigment ink by Song et al. (2017), which includes benzoic acid derivatives, could suggest the utility of this compound in similar applications (Song, Lee, Jung, Kang, & Park, 2017).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. This could provide a basis for investigating similar properties in derivatives of this compound (Kumar, Sharma, Kumari, & Kalal, 2011).
Drug Discovery and Design
- Design and Synthesis in Drug Discovery : Research by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates offers insight into the potential role of related compounds, such as this compound, in drug discovery and design (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-dione derivatives, have been shown to have an affinity for cyclooxygenase (cox) .
Mode of Action
Isoindoline-1,3-dione derivatives, which are structurally similar, have been found to inhibit cox activity . They achieve this by forming interactions within the active site of cyclooxygenases .
Biochemical Pathways
Compounds that inhibit cox, like isoindoline-1,3-dione derivatives, can affect the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting .
Result of Action
Inhibition of cox, as seen with similar compounds, can lead to reduced inflammation and pain due to decreased prostaglandin synthesis .
Biochemical Analysis
Biochemical Properties
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine . This interaction is crucial as it disrupts the biosynthesis of important compounds like tocopherol and plastoquinone, which are essential for normal cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of 4-hydroxyphenylpyruvate dioxygenase leads to the accumulation of p-hydroxyphenylpyruvic acid, which can disrupt normal cellular metabolism . Additionally, this compound has been observed to affect gene expression related to oxidative stress responses, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of 4-hydroxyphenylpyruvate dioxygenase, forming a bidentate chelating interaction with the metal ion present in the enzyme . This binding inhibits the enzyme’s activity, leading to a cascade of biochemical changes within the cell. Additionally, the compound’s structure allows it to form stacking interactions with specific amino acids in the enzyme, further stabilizing the inhibitory complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential adaptive responses in cells, such as upregulation of alternative metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits 4-hydroxyphenylpyruvate dioxygenase without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in the catabolism of tyrosine, such as 4-hydroxyphenylpyruvate dioxygenase . This interaction leads to changes in metabolic flux and metabolite levels, particularly the accumulation of p-hydroxyphenylpyruvic acid . The compound’s effects on these pathways can have significant implications for cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been observed to accumulate in the cytoplasm, where it exerts its inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-4-2-1-3-7(8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZFHAFUJNQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567498 | |
| Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148673-97-6 | |
| Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)







![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)


